molecular formula C23H16BrN3O B5409229 (2E)-2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-bromophenyl]prop-2-enenitrile

(2E)-2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-bromophenyl]prop-2-enenitrile

Cat. No.: B5409229
M. Wt: 430.3 g/mol
InChI Key: WIHOHVFURKMUHY-LDADJPATSA-N
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Description

(2E)-2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-bromophenyl]prop-2-enenitrile is a complex organic compound that features a benzimidazole core linked to a benzyloxy-bromophenyl group via a propenenitrile bridge

Properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-phenylmethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrN3O/c24-19-13-17(10-11-22(19)28-15-16-6-2-1-3-7-16)12-18(14-25)23-26-20-8-4-5-9-21(20)27-23/h1-13H,15H2,(H,26,27)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHOHVFURKMUHY-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C(C#N)C3=NC4=CC=CC=C4N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C(\C#N)/C3=NC4=CC=CC=C4N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-bromophenyl]prop-2-enenitrile typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the benzyloxy-bromophenyl group. The final step involves the formation of the propenenitrile bridge under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-bromophenyl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups within the molecule.

    Substitution: The bromine atom in the benzyloxy-bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole oxides, while substitution reactions could produce a variety of substituted benzimidazole derivatives.

Scientific Research Applications

(2E)-2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-bromophenyl]prop-2-enenitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism by which (2E)-2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-bromophenyl]prop-2-enenitrile exerts its effects involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The propenenitrile bridge and benzyloxy-bromophenyl group contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    2,2′-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.

Uniqueness

(2E)-2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-bromophenyl]prop-2-enenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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